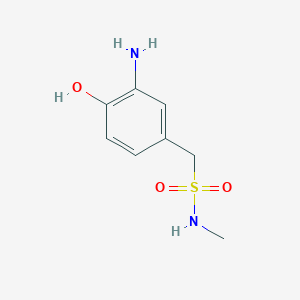

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C7H11ClN2O3S and its molecular weight is 238.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is the enzyme carbonic anhydrase (CA) . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of CA . This binding reaction is linked to deprotonation of the amino group and protonation of the zinc-bound hydroxide .

Biochemical Pathways

The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can have downstream effects on various biochemical pathways that rely on the regulation of pH and bicarbonate concentrations, such as respiration and the transport of carbon dioxide in the blood .

Pharmacokinetics

The compound’s molecular weight of 20223 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity . This can lead to a decrease in the rate of carbon dioxide hydration, potentially affecting processes such as respiration and pH regulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its binding to carbonic anhydrase . Additionally, factors such as temperature and the presence of other molecules can potentially influence the compound’s stability and efficacy .

Análisis Bioquímico

Biochemical Properties

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . The compound acts as an inhibitor of carbonic anhydrase IX, thereby affecting the enzyme’s activity and influencing cellular processes. Additionally, this compound interacts with other proteins and enzymes involved in cellular metabolism and signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by targeting carbonic anhydrase IX, leading to changes in gene expression and metabolic pathways. Furthermore, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth and progression .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition leads to a decrease in intracellular pH, which can trigger apoptosis in cancer cells. Additionally, this compound can modulate the activity of other enzymes and proteins, further influencing cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis . The stability and efficacy of the compound may vary depending on the specific experimental conditions and storage methods used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the activity of carbonic anhydrase IX and reduce tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing adverse effects in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with carbonic anhydrase IX and other enzymes . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and cellular metabolism. Additionally, this compound can influence the production of reactive oxygen species and other metabolic byproducts, further impacting cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . Once inside the cell, the compound can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, commonly referred to as sulfanilamide, is a sulfonamide derivative known for its diverse biological activities. This compound has been studied extensively for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₈N₂O₃S

- Molecular Weight : 190.21 g/mol

The compound features an amino group, a hydroxyl group, and a methylsulfonamide moiety, contributing to its solubility and biological reactivity.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : The compound acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating cellular signaling pathways related to cell survival and death. It has shown effectiveness against various cancer cell lines, including breast cancer.

Biological Activity Data

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfanilamide derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The observed IC50 values indicate effective inhibition at low concentrations, supporting its potential use in treating bacterial infections.

- Anticancer Activity : In vitro studies on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed that this compound induced apoptosis significantly more than control treatments. The mechanism involved the activation of caspases and increased levels of annexin V-positive cells, indicating late-stage apoptosis. The selectivity towards cancer cells over normal cells underscores its therapeutic potential.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. However, toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested, necessitating careful handling in clinical settings .

Propiedades

Número CAS |

85237-56-5 |

|---|---|

Fórmula molecular |

C7H11ClN2O3S |

Peso molecular |

238.69 g/mol |

Nombre IUPAC |

3-amino-4-hydroxy-N-methylbenzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-9-13(11,12)5-2-3-7(10)6(8)4-5;/h2-4,9-10H,8H2,1H3;1H |

Clave InChI |

GHHAVLSLVYARGK-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)CC1=CC(=C(C=C1)O)N |

SMILES canónico |

CNS(=O)(=O)C1=CC(=C(C=C1)O)N.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.